molecular formula C12H13NO2S2 B2938642 Methyl 2-isothiocyanato-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 588713-28-4

Methyl 2-isothiocyanato-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2938642
CAS No.: 588713-28-4
M. Wt: 267.36
InChI Key: HMLSGWSAVOKQNI-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanato-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by an isothiocyanato (-N=C=S) group at position 2 and a methyl substituent at position 6 of the tetrahydrobenzothiophene core. While its commercial availability is currently discontinued , its structural features make it a candidate for applications in chemical biology, particularly in covalent binding studies due to the reactive isothiocyanato group.

Properties

IUPAC Name

methyl 2-isothiocyanato-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-7-3-4-8-9(5-7)17-11(13-6-16)10(8)12(14)15-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLSGWSAVOKQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isothiocyanato-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the appropriate benzothiophene derivative. The reaction conditions may include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the isothiocyanate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isothiocyanato-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, Methyl 2-isothiocyanato-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has potential medicinal applications, including the development of new drugs for treating various diseases. Its biological activity may be explored for therapeutic purposes.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-isothiocyanato-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas, which are known to have biological activity. The specific molecular targets and pathways involved may vary depending on the application and the biological system under study.

Comparison with Similar Compounds

Functional Group Variations at Position 2

  • Target Compound: The isothiocyanato group (-N=C=S) enhances electrophilicity, enabling reactions with nucleophiles like thiols or amines. This contrasts with analogs bearing amino (-NH₂) or acylated amino groups, which are less reactive.
  • Methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Compound 1): Features an amino group (-NH₂) at position 2, serving as a precursor for isothiocyanate formation via thiophosgene treatment .
  • Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-ethyl-... (CAS 354995-56-5): Contains a bulky acylated amino group, reducing reactivity but increasing steric hindrance .

Substituent Variations at Position 6

  • Target Compound : A methyl group at position 6 provides moderate hydrophobicity and steric simplicity.
  • Ethyl 2-amino-6-(1,1-dimethylpropyl)-... (CAS 139950-90-6): A tert-butyl substituent introduces significant steric bulk, likely improving lipid solubility (MW 253.37 g/mol) .

Ester Group Modifications

  • Target Compound : Methyl ester (COOCH₃) balances hydrolysis stability and polarity.
  • Ethyl 2-amino-6-ethyl-... (CAS 354995-56-5): Ethyl ester (COOCH₂CH₃) slows hydrolysis compared to methyl, altering pharmacokinetic profiles .

Molecular Weight and Physicochemical Properties

Compound Name Position 2 Group Position 6 Substituent Ester Group Molecular Weight (g/mol) CAS Number
Target Compound Isothiocyanato (-N=C=S) Methyl Methyl ~295 (estimated) Ref: 10-F365590
Methyl 2-amino-6-methyl-... (Cmpd 1) Amino (-NH₂) Methyl Methyl 215.30 514816-02-5
Methyl 2-amino-6-phenyl-... Amino (-NH₂) Phenyl Methyl 287.38 119004-72-7
Ethyl 2-amino-6-tert-butyl-... Amino (-NH₂) tert-Butyl Ethyl 253.37 139950-90-6
Ethyl 2-acylated amino-6-ethyl-... Acylated amino Ethyl Ethyl 435.96 354995-56-5

Biological Activity

Methyl 2-isothiocyanato-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound with significant biological activity, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activities, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H13N2O2S2C_{12}H_{13}N_{2}O_{2}S_{2}. It contains a benzothiophene core structure that contributes to its biological activities. The compound is classified as an irritant and should be handled with care .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including multidrug-resistant (MDR) bacteria. A study demonstrated that derivatives of tetrahydrobenzothiophene compounds possess significant antibacterial properties, suggesting that Methyl 2-isothiocyanato derivatives could be effective in developing new antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. The compound's ability to inhibit tumor growth in vitro has been documented in several case studies .

The biological activity of this compound may be attributed to its interaction with cellular pathways involved in oxidative stress and apoptosis. Isothiocyanates are known to modulate the expression of genes involved in detoxification and apoptosis, which can lead to the suppression of tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various isothiocyanate compounds showed that Methyl 2-isothiocyanato derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were lower than those of traditional antibiotics for certain strains .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., breast and colon cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls .

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino derivatives with isothiocyanates under controlled conditions. This multi-step synthetic route allows for the introduction of various functional groups that can enhance biological activity .

Synthetic Route Example:

StepReagentsConditionsProduct
12-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiopheneReflux in ethanolIntermediate
2Phenyl isothiocyanateStirring at room temperatureMethyl 2-isothiocyanato derivative

Q & A

Basic: What are the key steps in synthesizing Methyl 2-isothiocyanato-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves introducing the isothiocyanate group to a benzothiophene precursor. A general approach includes:

  • Precursor preparation : Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate analogs are synthesized via cyclization of substituted cyclohexanones with cyanoacetate derivatives under acidic conditions (yield ~60–63%) .
  • Isothiocyanate introduction : Reacting the amino precursor with benzoylisothiocyanate (or analogous reagents) in 1,4-dioxane at room temperature, followed by ice/water quenching to isolate the product .
  • Optimization : Yield discrepancies (e.g., 60% vs. reported 62% in similar reactions ) may arise from solvent purity, stoichiometry, or reaction time. Systematic variation of these parameters is recommended.

Basic: How is the compound characterized spectroscopically, and what purity benchmarks are used?

  • IR spectroscopy : Key peaks include ~1631–1647 cm⁻¹ (ester C=O) and ~2943–2947 cm⁻¹ (C-H stretching of methyl groups). Absence of NH₂ peaks (~3400 cm⁻¹) confirms isothiocyanate substitution .
  • NMR : Proton NMR can resolve methylene/methyl groups in the tetrahydrobenzothiophene ring and ester substituents.
  • Purity assessment : Purity ≥95% is standard, verified via HPLC or TLC against reference standards. Impurities often include unreacted precursors or hydrolysis byproducts, removed via recrystallization (e.g., from ethanol/water mixtures) .

Advanced: What challenges arise in crystallizing this compound, and how can SHELX software improve structural refinement?

  • Crystallization challenges : The compound’s flexibility (tetrahydro ring) and polar isothiocyanate group may hinder crystal lattice formation. Slow evaporation from DCM/hexane mixtures is advised.
  • SHELX refinement : SHELXL refines atomic coordinates against high-resolution X-ray data, addressing issues like thermal motion anisotropy and twinning. For example, hydrogen-bonding networks (e.g., N-H···S interactions) are modeled using restraints based on Etter’s graph set analysis .
  • Validation : R-factor convergence (<5%) and ORTEP-3 visualization ensure accurate bond-length/angle reporting .

Advanced: How do hydrogen-bonding patterns influence molecular packing, and what analytical methods decode these interactions?

  • Role of hydrogen bonds : The isothiocyanate group participates in N-H···S and C=O···H-C interactions, stabilizing crystal packing. These patterns affect solubility and melting points.
  • Graph set analysis : Etter’s method categorizes hydrogen bonds into motifs (e.g., chains, rings) using graph theory. For example, a D (donor) motif may form between the isothiocyanate and adjacent ester groups, verified via Mercury software .

Basic: What common impurities arise during synthesis, and how are they mitigated?

  • Impurities : Unreacted 2-amino intermediates (detectable via TLC at Rf ~0.3) or hydrolyzed carboxylic acids (if ester groups degrade).
  • Mitigation : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization removes these. Purity is confirmed by a single spot on TLC or ≥95% HPLC peak area .

Advanced: How can computational tools resolve contradictions in reaction yield data for similar compounds?

  • Case study : Ethyl 2-amino-6-methyl derivatives show yield variations (60% vs. 63% ). DFT calculations (e.g., Gaussian) model transition states to identify rate-limiting steps (e.g., cyclization vs. byproduct formation).
  • Experimental validation : Microscale parallel reactions under varying temperatures/pH narrow optimal conditions.

Advanced: What mechanistic insights explain the regioselectivity of isothiocyanate substitution in this compound?

  • Nucleophilic attack : The amino group in the precursor attacks the electrophilic carbon in benzoylisothiocyanate, driven by the electron-withdrawing ester group at position 3.
  • Steric effects : Methyl substitution at position 6 hinders alternative reaction pathways, confirmed by comparing yields with non-methylated analogs .

Basic: What solvents and storage conditions ensure compound stability?

  • Storage : -20°C under argon to prevent hydrolysis of the isothiocyanate group.
  • Solubility : Soluble in DCM, THF, and DMF; insoluble in water. Avoid prolonged exposure to moisture .

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